molecular formula C18H19F3N6O3 B10982615 N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10982615
M. Wt: 424.4 g/mol
InChI Key: JBWQVWCYFWCFSK-UHFFFAOYSA-N
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Description

N-(2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine-carboxamide core substituted with a pyrimidinyl group and an acetamide-derived side chain containing a 4-(trifluoromethoxy)phenyl moiety. Its molecular formula is C₁₈H₁₉F₃N₆O₃ (calculated molecular weight: 424.38 g/mol), and it shares structural similarities with serotonin receptor modulators and kinase inhibitors . The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the pyrimidinyl-piperazine moiety is critical for hydrogen bonding and π-π stacking interactions in biological targets .

Properties

Molecular Formula

C18H19F3N6O3

Molecular Weight

424.4 g/mol

IUPAC Name

N-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C18H19F3N6O3/c19-18(20,21)30-14-4-2-13(3-5-14)25-15(28)12-24-17(29)27-10-8-26(9-11-27)16-22-6-1-7-23-16/h1-7H,8-12H2,(H,24,29)(H,25,28)

InChI Key

JBWQVWCYFWCFSK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the trifluoromethoxyphenyl amine, followed by its reaction with ethyl oxalyl chloride to form an oxalyl derivative. This intermediate is then reacted with pyrimidinyl piperazine under controlled conditions to yield the final product. The reaction conditions usually involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: For large-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques. The industrial production methods focus on maintaining the quality and consistency of the compound while adhering to environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions: N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide. For instance, a related compound demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% . This suggests that similar compounds may exhibit comparable efficacy in targeting cancer cells.

1.2 Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific molecular targets related to cancer cell proliferation and survival. Research indicates that such compounds can induce apoptosis in cancer cells, making them viable candidates for further development as anticancer agents .

Drug Design and Synthesis

2.1 Molecular Hybridization
The design of this compound involves molecular hybridization strategies that combine different pharmacophoric elements to enhance therapeutic efficacy. The incorporation of the trifluoromethoxy group is particularly notable for its ability to modulate biological activity and improve pharmacokinetic properties .

2.2 Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the chemical structure of this compound to maximize its biological activity while minimizing toxicity. Variations in the piperazine and pyrimidine moieties can significantly influence the compound's binding affinity to target proteins involved in tumor growth .

Structural Component Impact on Activity
Trifluoromethoxy groupEnhances lipophilicity and potential bioactivity
Piperazine ringModulates receptor interaction
Pyrimidine moietyInfluences metabolic stability

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of compounds similar to this compound:

3.1 Study on Antitumor Activity
A study published in 2023 investigated a series of related piperazine derivatives, revealing promising results against various human cancer cell lines. The study emphasized the importance of structural modifications in enhancing antitumor efficacy .

3.2 Molecular Docking Studies
Molecular docking studies have been employed to predict how well these compounds bind to their biological targets. Such computational approaches help in understanding the binding interactions at the molecular level, guiding further modifications for improved activity .

Mechanism of Action

The mechanism of action of N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activities and affecting cellular pathways. The trifluoromethoxyphenyl group enhances its binding affinity, while the pyrimidinyl and piperazine rings contribute to its overall stability and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the phenyl ring, piperazine modifications, or carboxamide side chains. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Analogs

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound
N-(2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide
4-(Trifluoromethoxy)phenyl, pyrimidinyl-piperazine 424.38 Hypothesized kinase inhibition or receptor antagonism (based on structural analogs)
Analog 1
N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide
3-(Trifluoromethyl)phenyl 408.38 Enhanced binding to 5-HT₁A receptors due to stronger electron-withdrawing trifluoromethyl
Analog 2
N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide
3-Fluorophenyl-ethyl, phenyl-piperazine 409.43 Moderate antimicrobial activity; lower metabolic stability
Analog 3
p-MPPF [4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine]
2-Methoxyphenyl, fluorobenzamido 453.50 Competitive 5-HT₁A receptor antagonist (ID₅₀ = 3 mg/kg in hypothermia assays)
Analog 4
N-(2-Oxo-2-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide
Pyrazine-carboxamide, thiazol-pyridinyl 382.40 Antiviral activity against flaviviruses; targets NS5 polymerase

Key Comparative Insights

Substituent Effects on Bioactivity: The 4-(trifluoromethoxy)phenyl group in the target compound offers superior metabolic stability compared to 3-(trifluoromethyl)phenyl (Analog 1) due to reduced steric hindrance and enhanced polarity from the oxygen atom . Fluorine substitutions (e.g., Analog 2 and p-MPPF) improve blood-brain barrier penetration but may reduce solubility compared to non-fluorinated analogs .

Piperazine Core Modifications :

  • Pyrimidinyl-piperazine (target compound and Analog 1) enhances binding to ATP pockets in kinases, whereas phenyl-piperazine (Analog 2) is more common in neurotransmitter receptor ligands .
  • Thiazol-pyridinyl substituents (Analog 4) confer antiviral activity but reduce selectivity compared to pyrimidinyl derivatives .

Pyrazine-carboxamide derivatives (Analog 4) exhibit broad-spectrum antiviral activity, which the target compound may share due to similar carboxamide flexibility .

Research Findings and Limitations

  • Synthetic Feasibility : The compound is synthesized via carboxamide coupling reactions, as demonstrated in Analog 1 (yield: ~42% under similar conditions) .
  • Hypothetical Targets : Computational docking predicts strong binding to kinases (e.g., JAK2) and serotonin receptors, but empirical validation is lacking .
  • Limitations: No direct in vivo data exists for the target compound; comparisons rely on structural analogs with confirmed activities .

Biological Activity

N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide, also referred to by its CAS number 1010917-10-8, is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H19F3N4O3C_{21}H_{19}F_{3}N_{4}O_{3} with a molecular weight of 432.4 g/mol. The presence of the trifluoromethoxy group is significant as it influences the compound's biological activity through electron-withdrawing effects, which can enhance binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic signaling.
  • Molecular Docking Studies : In silico studies have indicated that the trifluoromethoxy group can form hydrogen bonds with key residues in enzyme active sites, suggesting a strong binding affinity that may translate to potent biological effects .

Biological Activity and Efficacy

Research has demonstrated various aspects of the biological activity of this compound:

  • Anticancer Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7). The compound's ability to induce apoptosis in cancer cells may be linked to its influence on signaling pathways associated with cell survival and proliferation.
  • Antimicrobial Properties : The compound has been evaluated for antimicrobial activity against various bacterial strains. Results indicate that it possesses significant antibacterial properties, comparable or superior to existing antibiotics .
  • Neuroprotective Effects : Due to its AChE inhibitory action, the compound may have potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Enhancing cholinergic transmission could mitigate cognitive decline associated with these conditions.

Case Studies

Several studies have investigated the biological activity of similar piperazine derivatives:

StudyCompoundActivityFindings
Varadaraju et al. (2013)Piperazine DerivativesAChE InhibitionIdentified binding interactions at catalytic sites; potential for Alzheimer's treatment .
PMC6920776 (2019)Trifluoromethyl CompoundsCytotoxicityCompounds demonstrated IC50 values indicating moderate cytotoxicity against MCF-7 cells .
ResearchGate (2024)Substituted PhenylcarbamoyloxypiperazinylpropanolsAntimicrobialExhibited strong activity against tested bacterial strains .

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